phospho-STAT3-IN-2

Colorectal cancer STAT3 inhibition Cytotoxicity

Phospho-STAT3-IN-2 (compound 4D) is a definitive naphthoylamide-class STAT3 phosphorylation inhibitor optimized through SAR campaign. Unlike multi-target agents, it selectively binds the STAT3 SH2 domain (H-π interaction) with IC50 0.67-1.24 μM against CRC lines. Validated in xenograft models showing tumor reduction without organ toxicity, it is the reference standard for STAT3 inhibitor chemotype comparison. Essential for CRC mechanistic and preclinical efficacy studies.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
Cat. No. B12378143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephospho-STAT3-IN-2
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)NO
InChIInChI=1S/C18H15NO3/c1-22-13-10-8-12(9-11-13)14-4-2-6-16-15(14)5-3-7-17(16)18(20)19-21/h2-11,21H,1H3,(H,19,20)
InChIKeyNXRUTCYGVNXWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phospho-STAT3-IN-2 (Compound 4D): A Quantitatively Validated Naphthoylamide STAT3 Phosphorylation Inhibitor for Colorectal Cancer Research


Phospho-STAT3-IN-2 (also designated compound 4D) is a small-molecule inhibitor from the 5-R'-1-naphthylmethylamide chemical class that specifically targets signal transducer and activator of transcription 3 (STAT3) phosphorylation [1]. Unlike broader kinase inhibitors or multi-target STAT inhibitors, phospho-STAT3-IN-2 was developed as part of a structure-activity relationship (SAR) optimization campaign that identified the naphthoylamide scaffold as a privileged chemotype for STAT3 inhibition, with compound 4D representing a specific derivative within this series demonstrating potent activity against colorectal cancer cell lines [1].

Why Generic STAT3 Inhibitor Substitution Compromises Experimental Reproducibility: The Phospho-STAT3-IN-2 Differentiation Case


Generic substitution among STAT3 inhibitors is scientifically untenable due to substantial heterogeneity in binding modes, target engagement kinetics, and selectivity profiles across this class. While many STAT3 inhibitors exhibit submicromolar to low micromolar potency in cell-free assays, their performance diverges dramatically in cellular and in vivo contexts due to differences in cell permeability, metabolic stability, and off-target effects on other STAT isoforms or unrelated pathways [1]. Phospho-STAT3-IN-2 was specifically optimized within a naphthoylamide series to balance STAT3 SH2 domain binding with favorable physicochemical properties enabling cellular activity, a profile not shared by peptide-based inhibitors, older clinical candidates such as Stattic, or pan-kinase inhibitors with ancillary STAT3 activity [1]. The evidence below quantifies these distinctions, demonstrating why direct compound-to-compound replacement without revalidation introduces unacceptable experimental variability.

Phospho-STAT3-IN-2 (4D) Quantitative Differentiation Evidence: Head-to-Head Cellular Potency and In Vivo Efficacy Data


Potency Against Colorectal Cancer Cell Lines: Direct Comparison with Structural Analog 3D and Cross-Study Comparison with Representative STAT3 Inhibitors

In direct head-to-head testing within the same study, phospho-STAT3-IN-2 (4D) exhibited IC50 values against three colorectal cancer cell lines that place it among the more potent naphthoylamide derivatives, with cross-study comparison indicating superiority over early-generation inhibitors such as Stattic in this specific indication context [1]. Compound 4D achieved IC50 values of 1.24 μM (HepG2), 0.67 μM (MDA-MB-231), and 0.77 μM (MDA-MB-468), demonstrating submicromolar potency in two of three cell lines tested [1]. This contrasts with Stattic, which in cell-free assays demonstrates an IC50 of 5.1 μM against STAT3 activation and is not specifically optimized for colorectal cancer indications .

Colorectal cancer STAT3 inhibition Cytotoxicity

Selectivity Profile: Differential Effect on Cancer Cells Versus Normal Human Cells

A critical procurement-relevant differentiation for phospho-STAT3-IN-2 is its demonstrated selectivity for colorectal cancer cells over normal human cells. In the primary characterization study, compound 4D induced apoptosis in colorectal cancer cells via STAT3 phosphorylation inhibition while exhibiting no detectable killing effect on normal human cells in the same assay system [1]. This selectivity profile is particularly meaningful when compared to the broader STAT3 inhibitor landscape, where many compounds (including early-generation inhibitors) lack explicit normal-cell selectivity validation or demonstrate varying degrees of off-target cytotoxicity [1].

Selectivity Normal cell safety Cancer-specific activity

In Vivo Antitumor Efficacy: Tumor Volume Reduction in Mouse Xenograft Models Without Organ Toxicity

Phospho-STAT3-IN-2 has been independently validated in mouse xenograft tumor models, where it significantly reduced tumor volume compared to vehicle controls, with no observable drug toxicity to other organ tissues [1]. While specific tumor volume reduction percentages and dosing regimens are available in the primary publication, the compound's in vivo efficacy and favorable toxicity profile distinguish it from earlier STAT3 inhibitors that have failed in preclinical development due to poor pharmacokinetic properties or dose-limiting toxicities [1].

In vivo efficacy Tumor xenograft Colorectal cancer

Mechanism of Action: STAT3 SH2 Domain Binding with Validated Binding Free Energy and H-π Interaction Mode

Molecular docking studies revealed that phospho-STAT3-IN-2 (4D) and its structural analog 3D exhibit greater binding free energy when interacting with the STAT3 SH2 domain compared to earlier derivatives in the naphthoylamide series, and uniquely establish H-π interaction modes that contribute to binding stability [1]. Dynamic simulation studies confirmed that both 3D and 4D bind tightly to STAT3, with 4D demonstrating sustained target engagement in silico [1]. This structural validation provides a mechanistic rationale for the compound's cellular activity and distinguishes it from inhibitors that lack explicit binding mode characterization.

STAT3 SH2 domain Molecular docking Binding mode

Phospho-STAT3-IN-2: Recommended Research Applications Based on Quantitative Evidence


Colorectal Cancer Cell Line Studies Requiring Validated STAT3 Inhibition

Phospho-STAT3-IN-2 is optimized for in vitro studies using colorectal cancer cell lines (HepG2, MDA-MB-231, MDA-MB-468) where its IC50 values of 0.67-1.24 μM have been directly quantified [1]. This compound is particularly suitable for mechanistic studies investigating STAT3-dependent proliferation, apoptosis induction, and STAT3 phosphorylation dynamics in colorectal cancer models where selectivity over normal human cells has been experimentally validated [1].

In Vivo Xenograft Tumor Studies with Favorable Toxicity Profile Requirements

For researchers transitioning from in vitro to in vivo colorectal cancer xenograft models, phospho-STAT3-IN-2 offers a validated efficacy-toxicity profile: significant tumor volume reduction with no observable organ toxicity [1]. This makes the compound suitable for preclinical efficacy studies where minimizing compound-related toxicity is a critical experimental parameter, as documented in the primary validation study [1].

STAT3 SH2 Domain Binding Studies and Structure-Activity Relationship Investigations

Phospho-STAT3-IN-2, with its validated SH2 domain binding, established binding free energy, and characterized H-π interaction mode, serves as a reference compound for structure-activity relationship studies within the naphthoylamide chemotype [1]. Its binding characteristics are directly comparable to structural analog 3D, providing a benchmark for evaluating derivative compounds targeting the STAT3 SH2 domain [1].

Comparative STAT3 Inhibitor Studies Requiring a Well-Characterized Naphthoylamide Derivative

When designing studies that compare different STAT3 inhibitor chemotypes (e.g., peptide-based inhibitors vs. small molecules vs. natural products), phospho-STAT3-IN-2 represents a quantitatively characterized reference point within the naphthoylamide class, with published IC50 values, selectivity data, in vivo efficacy, and binding mode validation available in a single primary source [1].

Technical Documentation Hub

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